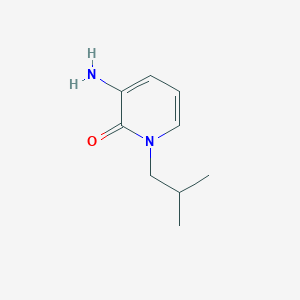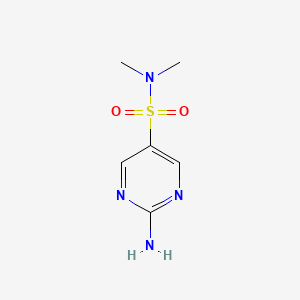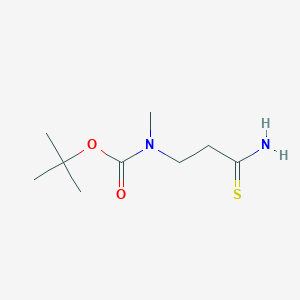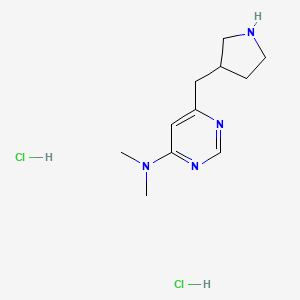
Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride
Übersicht
Beschreibung
Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride, abbreviated as DMPPA·2HCl, is an organic compound that has been widely used in scientific research applications. It is an amine derivative of pyrrolidin-3-ylmethyl-pyrimidin-4-yl and is commonly used as an acidic counter ion in the synthesis of organometallic compounds. DMPPA·2HCl is a white, crystalline solid that is soluble in water, alcohols, and other organic solvents. It has been used in various scientific research applications, including the synthesis of organometallic compounds, in the study of biochemical and physiological effects, and in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
One of the primary areas of research involving this compound is its synthesis and characterization. Schmidt et al. (2002) detailed the synthesis and characterization of stable betainic pyrimidinaminides, showcasing the nucleophilic substitution reactions on trichloropyrimidines to form heterocyclic compounds, including those similar to the subject compound (Schmidt, 2002). This research elucidates the compound's formation and properties, laying the groundwork for further application-specific studies.
Antiproliferative and Antimicrobial Activities
The compound's derivatives have been examined for their potential antiproliferative and antimicrobial activities. For instance, Atapour-Mashhad et al. (2017) reported on the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives and evaluated their antiproliferative activity on human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines. The study found some derivatives inducing apoptotic cell death, suggesting the compound's potential in cancer therapy (Atapour-Mashhad et al., 2017). Similarly, Jafar et al. (2017) synthesized 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine derivatives and tested their antifungal effects against Aspergillus terreus and Aspergillus niger, finding some compounds with significant antifungal activity (Jafar et al., 2017).
Catalysis and Methodology Development
Research has also focused on the compound's role in catalysis and methodology development within organic synthesis. Rahmani et al. (2018) described an efficient synthesis of pyridine-pyrimidines using a triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a catalyst, demonstrating the compound's utility in facilitating complex organic reactions (Rahmani et al., 2018).
Exploring Chemical Properties and Reactions
Further studies explore the compound's chemical properties and reactions. Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics via microwave irradiative cyclocondensation, showcasing the compound's versatility in creating heterocyclic compounds with potential insecticidal and antimicrobial properties (Deohate & Palaspagar, 2020).
Eigenschaften
IUPAC Name |
N,N-dimethyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-15(2)11-6-10(13-8-14-11)5-9-3-4-12-7-9;;/h6,8-9,12H,3-5,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAGRSXHXMNBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)CC2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




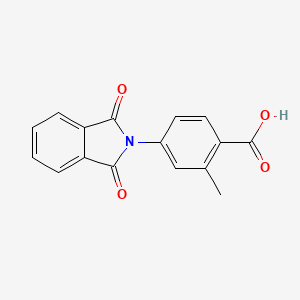


![2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid](/img/structure/B1443476.png)


![Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-](/img/structure/B1443482.png)
